Edaglitazone's PPARγ Potency and Selectivity Versus Pioglitazone and Rosiglitazone
Edaglitazone demonstrates superior potency for PPARγ compared to pioglitazone and comparable potency to rosiglitazone. Crucially, it exhibits a dramatically higher selectivity ratio (PPARγ/PPARα EC50 ratio) than either comparator. In a standardized cofactor recruitment assay, Edaglitazone's EC50 for PPARγ was 35.6 nM, with a γ/α ratio of 0.034 [1]. In contrast, pioglitazone showed an EC50 of 2061 nM (γ/α ratio <0.21), and rosiglitazone showed an EC50 of 256 nM (γ/α ratio <0.026) [1]. This indicates Edaglitazone is ~58-fold more potent than pioglitazone and ~7-fold more potent than rosiglitazone at PPARγ, while maintaining a high degree of selectivity.
| Evidence Dimension | PPARγ Potency (EC50) and PPARγ/PPARα Selectivity Ratio |
|---|---|
| Target Compound Data | EC50 (PPARγ) = 35.6 nM; γ/α Ratio = 0.034 |
| Comparator Or Baseline | Pioglitazone: EC50 (PPARγ) = 2061 nM; γ/α Ratio < 0.21. Rosiglitazone: EC50 (PPARγ) = 256 nM; γ/α Ratio < 0.026. |
| Quantified Difference | Edaglitazone is ~58x more potent than pioglitazone and ~7x more potent than rosiglitazone at PPARγ. Its selectivity ratio is ~6x lower (more selective) than pioglitazone's. |
| Conditions | Cofactor recruitment assay using PPARα and PPARγ with median EC50 values determined against select cofactors (SRC1_M1, SRC1_M4, TIF2_M1, etc.) |
Why This Matters
This quantitative potency and selectivity profile allows researchers to use significantly lower concentrations of Edaglitazone to achieve robust PPARγ activation while minimizing off-target engagement of PPARα, a critical factor for experimental specificity.
- [1] Table 5 from Dietz, M., et al. (2012). Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors. ChemMedChem, 7(6), 1101-1111. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3504387/table/tbl5/ View Source
